Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
Description
Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a pharmaceutical intermediate featuring a piperidine ring linked to an imidazo[1,5-a]pyrazine scaffold substituted with an 8-amino and 1-bromo group. These analogs are critical intermediates in synthesizing kinase inhibitors like Acalabrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in hematologic malignancies . The piperidine ring in this compound introduces a six-membered cyclic amine, which may enhance metabolic stability compared to five-membered pyrrolidine analogs due to reduced ring strain and altered steric interactions .
Properties
Molecular Formula |
C19H20BrN5O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-10-25(15)18(23-16)14-7-4-9-24(11-14)19(26)27-12-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,21,22) |
InChI Key |
MJKBIYQVKABOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the brominated and aminated imidazo[1,5-a]pyrazine with a piperidine derivative under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Core Heterocycle Differences
- Piperidine vs.
Substituent Modifications
Key Observations :
- Halogen Effects: Bromine (Br) at the 1-position is common in intermediates for BTK inhibitors due to its balance of reactivity and stability. Iodo (I) analogs (e.g., benzyl 4-(8-amino-1-iodoimidazo[...])piperidine-1-carboxylate) exhibit higher molecular weights and altered electronic properties, which may influence cross-coupling reactions in synthesis .
- Amino vs.
Solubility and Stability
- The target piperidine compound’s solubility is expected to differ from pyrrolidine analogs due to the piperidine ring’s reduced polarity. For example, the pyrrolidine analog (CAS 1420478-88-1) is soluble in DMSO and ethanol, with a melting point of 180–185°C . Piperidine derivatives may exhibit higher melting points and lower aqueous solubility due to increased hydrophobicity.
- Stability: Bromine-substituted compounds generally show superior shelf-life compared to iodo analogs, which are prone to light-induced degradation .
Biological Activity
Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1419223-26-9
- Molecular Formula : C19H19BrN5O2
- Molecular Weight : 448.3 g/mol
Structure
The compound features a piperidine ring substituted with a benzyl group and an imidazo[1,5-a]pyrazine moiety, which is essential for its biological activity.
This compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antibacterial agent.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. Research suggests it could mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Investigation of Anticancer Properties
A recent study focused on the anticancer effects of this compound in human breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) and increased apoptosis markers compared to untreated controls .
Neuroprotection Research
In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction in oxidative stress |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 2.47 |
| Solubility | High |
| Bioavailability | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
